molecular formula C7H9FN2 B13579726 (1r)-1-(2-Fluoropyridin-4-yl)ethan-1-amine

(1r)-1-(2-Fluoropyridin-4-yl)ethan-1-amine

Cat. No.: B13579726
M. Wt: 140.16 g/mol
InChI Key: QVVCZZBVMDPSEX-RXMQYKEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(2-Fluoropyridin-4-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoropyridine and a suitable amine precursor.

    Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Reaction Steps: The key steps in the synthesis include the formation of the pyridine ring, the introduction of the fluorine atom, and the attachment of the ethan-1-amine moiety. These steps may involve various chemical reactions, such as nucleophilic substitution, reduction, and condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(2-Fluoropyridin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Halides, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(1r)-1-(2-Fluoropyridin-4-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r)-1-(2-Fluoropyridin-4-yl)ethan-1-amine involves its interaction with molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1r)-1-(2-Fluoropyridin-4-yl)ethan-1-amine include:

    2-Fluoropyridine: A precursor in the synthesis of the target compound.

    4-Aminopyridine: A related aminopyridine with different substitution patterns.

    1-(2-Fluorophenyl)ethan-1-amine: A structurally similar compound with a phenyl ring instead of a pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and an amine group

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1R)-1-(2-fluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

QVVCZZBVMDPSEX-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)F)N

Canonical SMILES

CC(C1=CC(=NC=C1)F)N

Origin of Product

United States

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